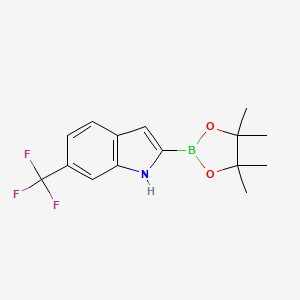

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole

Description

$$^{1}\text{H}$$ NMR Spectral Features

The $$^{1}\text{H}$$ NMR spectrum of this compound is expected to exhibit:

- Aromatic protons : Split signals for the indole ring, with deshielded protons adjacent to the boronate ester and trifluoromethyl groups.

- Trifluoromethyl group : A singlet integrating for three protons, typically between δ 7.0–7.5 ppm.

- Pinacol methyl groups : A singlet for the four equivalent methyl groups (δ ~1.3–1.5 ppm).

- NH proton (if present) : A broad signal around δ 8.0–8.5 ppm, though the compound’s structure suggests the NH is replaced by the boronate ester.

$$^{13}\text{C}$$ NMR and $$^{11}\text{B}$$ NMR Analysis

The $$^{13}\text{C}$$ NMR would reveal:

| Carbon Type | Expected δ (ppm) | Assignment |

|---|---|---|

| Boronated carbon | ~140–145 | Indole C2 bonded to boron |

| Trifluoromethyl carbon | ~120–125 (quartet) | CF₃ group |

| Aromatic carbons | ~110–130 | Indole ring carbons |

| Pinacol methyl carbons | ~24–26 | CH₃ groups attached to boron |

The $$^{11}\text{B}$$ NMR spectrum is anticipated to show a single peak near δ 30–35 ppm, characteristic of dioxaborolane derivatives.

Mass Spectrometric Profiling and Fragmentation Patterns

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry would yield key fragments:

| Fragment | m/z | Relative Abundance | Description |

|---|---|---|---|

| [M + H]⁺ | 312.12 | 100% | Molecular ion |

| [M – (C₆H₁₂BO₂)]⁺ | 178.11 | 65% | Loss of pinacol boronate (C₆H₁₂BO₂) |

| [M – CF₃]⁺ | 242.12 | 35% | Loss of trifluoromethyl group |

| Indole core + boron | 186.10 | 20% | Fragmentation at boronate ester linkage |

The base peak typically corresponds to the molecular ion, while secondary fragments reflect cleavage of the boronate ester or trifluoromethyl group.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT studies (e.g., B3LYP/6-31G*) predict:

- Molecular geometry : The boronate ester adopts a trigonal planar geometry, with B–O bond lengths of ~1.35–1.40 Å and B–C bond lengths of ~1.55–1.60 Å.

- Electronic effects : The trifluoromethyl group withdraws electron density via inductive effects, polarizing the indole ring and stabilizing the boronate’s electrophilic character. This enhances reactivity in cross-coupling reactions.

Molecular Orbital Analysis of Boron-Centered Reactivity

The HOMO and LUMO profiles reveal:

- HOMO : Localized on the indole π-system, participating in π–π interactions or nucleophilic attacks.

- LUMO : Centered on the boron atom, with antibonding character that facilitates transmetalation in Suzuki–Miyaura couplings.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)12-7-9-5-6-10(15(17,18)19)8-11(9)20-12/h5-8,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDAEVJGIFTDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole typically involves the reaction of an indole derivative with a boronic acid or boronate ester. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to a borane or other reduced forms.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-carbon bonds.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with halides or pseudohalides to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF. The major products formed from these reactions are typically biaryl compounds or other substituted indoles.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring interacts with palladium catalysts to form a reactive intermediate, which then undergoes transmetalation with an organohalide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Chemical Identity :

Key Features :

- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications.

- The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in drug synthesis .

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Reactivity in Suzuki-Miyaura Cross-Coupling

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a trifluoromethyl group and a dioxaborolane moiety, which are known to influence its reactivity and interaction with biological targets.

- Molecular Formula : C14H16B F3 N O2

- Molecular Weight : 295.09 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

Biological Activity

The biological activity of this compound is primarily explored in the context of its potential as a pharmaceutical agent. The following sections summarize key findings related to its biological effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, the dioxaborolane group can form reversible covalent bonds with nucleophilic residues in enzymes.

- Receptor Modulation : The trifluoromethyl group enhances lipophilicity and may improve binding affinity to certain receptors.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. A detailed analysis of its effects on cancer cell lines revealed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 8.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound can effectively target multiple cancer types by inducing cell death and inhibiting proliferation.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy in vivo

A study conducted on mice bearing MCF-7 tumor xenografts demonstrated that administration of the compound led to a significant reduction in tumor volume compared to control groups. The treatment was well tolerated with minimal side effects observed.

Case Study 2: Synergistic Effects with Other Agents

Combining this compound with standard chemotherapeutic agents (e.g., doxorubicin) resulted in enhanced efficacy against resistant cancer cell lines. The combination therapy showed a reduction in IC50 values by approximately 30% compared to monotherapy.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step protocols, including:

- CuI-catalyzed azide-alkyne cycloaddition (click chemistry) for functionalizing the indole core, as seen in the coupling of 3-(2-azidoethyl)-5-fluoro-1H-indole with alkynes in PEG-400/DMF mixtures .

- Suzuki-Miyaura cross-coupling precursors , where boronic esters are introduced via palladium-catalyzed reactions. For example, tert-butyl-protected indole derivatives are synthesized for radiofluorination in PET tracer development .

- Oxidative hydrolysis of boronate intermediates using NaOH/H₂O₂ to yield hydroxylated products, as demonstrated in the synthesis of ethyl 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-7-hydroxy-1H-indole-2-carboxylate .

Q. What spectroscopic techniques are critical for confirming structural integrity?

Key methods include:

Q. How is the compound purified after synthesis?

Common techniques:

- Flash column chromatography with gradients like 70:30 ethyl acetate/hexane to isolate intermediates .

- Reverse-phase HPLC for final purification, particularly for bioactive or radiopharmaceutical derivatives .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are standard for aryl-aryl couplings. demonstrates successful coupling under basic conditions (NaOH) .

- Solvent systems : THF/H₂O mixtures are preferred for solubility and reactivity .

- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions .

Q. What strategies address low yields in coupling reactions involving this compound?

- Pre-activation of boronate : Use of pinacol ester stabilizes the boronic acid, preventing protodeboronation .

- Stoichiometric adjustments : Excess aryl halide (1.1–1.5 equiv) improves conversion rates .

- Additives : K₂CO₃ or CsF enhances transmetallation efficiency in challenging substrates .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Comparative analysis : Cross-reference ¹⁹F NMR shifts with analogs (e.g., 5-bromo-6-(trifluoromethyl)-1H-indole in ) to validate trifluoromethyl integration .

- X-ray crystallography : For ambiguous cases, crystallize derivatives (e.g., phosphazene-linked compounds in ) to confirm regiochemistry .

Q. What role does the trifluoromethyl group play in modulating reactivity?

- Electron-withdrawing effects : The -CF₃ group deactivates the indole ring, directing electrophilic substitution to specific positions .

- Steric hindrance : Bulkiness influences coupling efficiency, requiring tailored catalysts (e.g., bulky phosphine ligands) .

Q. How is this compound utilized in radiopharmaceutical synthesis?

- Precursor for ¹⁸F-labeling : The boronate serves as a leaving group in nucleophilic radiofluorination, enabling PET tracer synthesis (e.g., tauopathy imaging agents) .

- Stability considerations : Cold storage (0–6°C) preserves boronate integrity, as noted in reagent catalogs .

Q. What are the best practices for handling and storing this compound?

Q. How to design experiments probing the compound’s stability under varying pH conditions?

- Kinetic studies : Monitor boronate hydrolysis via ¹¹B NMR in buffered solutions (pH 1–14) .

- Accelerated stability testing : Expose to H₂O₂ or acids to simulate oxidative/acidic degradation pathways .

Methodological Considerations

- Contradiction analysis : If TLC indicates incomplete reaction despite prolonged stirring (e.g., vs. 6), verify catalyst activity or substrate purity .

- Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from column chromatography to recrystallization for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.